Datelliptium chloride functions by stabilizing G-quadruplex structures within the RET proto-oncogene. [] G-quadruplexes are unique DNA secondary structures formed in guanine-rich regions, and their stabilization can lead to the suppression of gene transcription. In the context of cancer research, Datelliptium chloride's ability to stabilize RET G-quadruplexes directly inhibits the transcription of the RET oncogene. [] This inhibition has implications for disrupting the signaling pathways associated with RET, potentially leading to reduced tumor growth and metastasis.
Datelliptium chloride has demonstrated promising anti-tumor activity against Medullary Thyroid Carcinoma (MTC) cells. [] In vitro studies have shown its ability to suppress the epithelial-to-mesenchymal transition (EMT), a process associated with cancer cell invasion and metastasis. [] Additionally, it has been observed to decrease the migration of MTC cells and reduce the size of pre-formed spheroids, further supporting its anti-metastatic potential. [] In vivo studies using mouse models of MTC have revealed that Datelliptium chloride significantly inhibits tumor growth, with reported tumor growth inhibition rates of up to 75%. []
The primary application of Datelliptium chloride in scientific research is centered around its capacity to inhibit the transcription of the RET oncogene. [] This inhibition stems from its ability to stabilize G-quadruplex structures within the RET gene, effectively hindering the transcriptional machinery from accessing and transcribing the DNA sequence. [] This targeted inhibition of RET transcription makes Datelliptium chloride a valuable tool for investigating the role of RET in various cellular processes, especially those implicated in cancer development and progression.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: